BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 39818-81-0, molecular formula C13H10BrNO3, molecular weight 308.13 g/mol) is a member of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class — a scaffold recognized for its utility as a drug precursor and ligand platform in medicinal chemistry. The compound contains three distinguishing structural features: a 4-bromophenyl substituent at the N1 position, a methyl group at the C4 position, and a free carboxylic acid at the C3 position adjacent to the 2-oxo group.

Molecular Formula C13H10BrNO3
Molecular Weight 308.13 g/mol
Cat. No. B13099094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC13H10BrNO3
Molecular Weight308.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C13H10BrNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18)
InChIKeyVBYVAKSEEBRUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Core Structural Identity for Procurement Decisions


1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 39818-81-0, molecular formula C13H10BrNO3, molecular weight 308.13 g/mol) is a member of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class — a scaffold recognized for its utility as a drug precursor and ligand platform in medicinal chemistry [1]. The compound contains three distinguishing structural features: a 4-bromophenyl substituent at the N1 position, a methyl group at the C4 position, and a free carboxylic acid at the C3 position adjacent to the 2-oxo group. This arrangement simultaneously offers a synthetic handle for further derivatization (via the carboxylic acid), a heavy atom for crystallographic phasing and halogen-bonding interactions (via bromine), and a heterocyclic core with demonstrated biological relevance across multiple target classes [1][2]. The compound is commercially available from multiple vendors at purities of 95-98% .

Why Close Analogs of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Cannot Be Assumed Interchangeable


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold exhibits significant structure-activity sensitivity to substituent identity and position. Within this chemotype, the combination of (a) N1-aryl halogen type and position, (b) C4-substitution, and (c) C3-carboxylic acid oxidation state collectively governs target engagement [1]. Published cytotoxic screening of a 16-member dihydropyridine carboxylic acid library demonstrated that structurally similar congeners produced IC50 values differing by >10-fold against HCT-15 adenocarcinoma cells, with only two compounds (3a and 3b) reaching IC50 values below 10 µM [1]. The bromine atom in the target compound contributes to both electronic modulation of the ring system and halogen-bond donor capacity — properties absent in the non-halogenated phenyl analog (CAS 1175127-53-3) and electronically distinct from the 4-fluoro analog (CAS 1206801-35-5) . Generic substitution among N1-aryl-2-oxo-dihydropyridine-3-carboxylic acids without experimental verification of target-specific activity therefore carries a high risk of silent potency loss or altered selectivity profiles.

Quantitative Differentiation of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Against Key Comparators


Molecular Weight Differentiation Enables Facile Crystallographic Phasing Versus Non-Halogenated and Fluoro Analogs

The target compound (MW 308.13) contains a bromine atom that provides a significant anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα, compared to f'' = 0.02 e⁻ for carbon and f'' = 0.07 e⁻ for fluorine [1]), enabling experimental phasing for X-ray crystallography without the need for heavy-atom soaking or selenomethionine incorporation. This directly contrasts with the 4-fluoro analog (CAS 1206801-35-5, MW 247.22 ) and the non-halogenated phenyl analog (CAS 1175127-53-3, MW 229.23 ), neither of which possesses a sufficiently strong anomalous scatterer for routine SAD/MAD phasing [1].

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Bromine as a Synthetic Diversification Handle: Suzuki Coupling Reactivity Versus Inert Analogs

The 4-bromophenyl substituent at the N1 position of the target compound serves as a competent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling post-functionalization with aryl, heteroaryl, and alkenyl boronic acids to generate focused libraries [1]. The non-halogenated phenyl analog (CAS 1175127-53-3) lacks a reactive C–X bond at this position and therefore cannot participate in direct cross-coupling without prior C–H activation [1]. The 4-fluoro analog (CAS 1206801-35-5) shows negligible reactivity under standard Suzuki conditions due to the high C–F bond dissociation energy (~126 kcal/mol vs. ~97 kcal/mol for C–Br) [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Halogen-Bond Donor Capacity of the 4-Bromophenyl Group Enables Orthogonal Molecular Recognition Versus 4-Fluoro and Non-Halogenated Analogs

The 4-bromophenyl substituent displays a positive electrostatic potential (σ-hole) along the C–Br bond axis with a calculated VS,max value of approximately +12-15 kcal/mol for aryl bromides, enabling directional halogen-bond formation with Lewis basic residues (e.g., backbone carbonyl oxygens, Asp/Glu side chains) in protein binding sites [1]. This halogen-bond donor capability is absent in the non-halogenated analog and is significantly weaker in the 4-fluoro analog (VS,max ~ -3 to 0 kcal/mol for aryl fluorides, generally unable to form stabilizing halogen bonds) [1]. Class-level studies on dihydropyridine carboxylic acids demonstrate that halogen substitution on the N1-aryl ring can modulate both binding affinity and target selectivity profiles [2].

Medicinal Chemistry Halogen Bonding Molecular Recognition

Lipophilicity Differentiation (cLogP) Relative to Analogs Affects Permeability and Solubility Profiles

The calculated partition coefficient (cLogP) of the target compound is approximately 3.2-3.6 (estimated from the SMILES: Cc1ccn(-c2ccc(Br)cc2)c(=O)c1C(=O)O ), positioning it within the optimal range for passive membrane permeability (Lipinski's preferred range cLogP ≤ 5). This is elevated relative to the non-halogenated analog (cLogP ~2.5-2.8) due to the lipophilic contribution of bromine (π(Br) = +0.86 vs. π(H) = 0.00 and π(F) = +0.14 using the Hansch substituent constant [1]). The intermediate lipophilicity of the target compound may offer a balanced permeability-solubility profile advantageous for cellular assay compatibility compared to the lower-lipophilicity non-halogenated analog (potentially solubility-limited permeability) and the chloro analog where available (higher lipophilicity may increase non-specific binding).

Physicochemical Properties Drug-likeness ADME

Recommended Application Scenarios for 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Based on Quantified Differentiation


Protein-Ligand Co-Crystallography with Experimental SAD/MAD Phasing

The bromine atom's anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) [1] makes this compound uniquely suitable among 2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs for experimental phasing in macromolecular crystallography. Research groups performing fragment or ligand co-crystallography can collect a SAD or MAD dataset at the bromine absorption edge to determine initial phases without selenomethionine incorporation or heavy-atom soaking. This capability is not available with the 4-fluoro or non-halogenated phenyl analogs, making the brominated compound the preferred choice for structural biology campaigns requiring unambiguous ligand placement in electron density maps [1].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for SAR Library Generation

The C–Br bond at the para position of the N1-aryl ring provides a direct cross-coupling handle for generating focused compound libraries [2]. Medicinal chemistry teams can synthesize the target compound as a core intermediate and diversify via parallel Suzuki coupling with aryl/heteroaryl boronic acids. The non-halogenated analog requires de novo synthesis of each N1-aryl variant, and the fluoro analog is inert under standard coupling conditions, making the brominated compound the preferred diversification platform among this structural series [2].

Halogen-Bond-Enabled Molecular Recognition Studies

The 4-bromophenyl group's σ-hole (VS,max ~+12-15 kcal/mol) [3] provides an orthogonal molecular recognition element that can be systematically studied in structure-activity relationship investigations. For targets where halogen bonding with backbone carbonyls or acidic side chains has been implicated (e.g., kinases, PDEs, DHODH), the target compound allows probing of this interaction, while the fluoro and non-halogenated analogs serve as negative controls with negligible halogen-bond donor capacity. This enables matched molecular pair analysis to deconvolute the thermodynamic contribution of the halogen bond to binding affinity [3].

Physicochemical Property Optimization in Lead Series Featuring Polar Heterocyclic Cores

The intermediate lipophilicity of the target compound (cLogP ~3.2-3.6; π(Br) = +0.86) [4] positions it favorably for cellular permeability optimization of otherwise polar 2-oxo-dihydropyridine-3-carboxylic acid lead series. For programs where the non-halogenated analog (cLogP ~2.5-2.8) shows inadequate cellular permeability or where the iodo analog (π(I) = +1.12) raises concerns about metabolic instability or aqueous solubility, the brominated compound offers a balanced profile. This lipophilicity increment, combined with the synthetic and crystallographic advantages of bromine, makes it a strategic choice for hit-to-lead optimization campaigns requiring balanced in vitro ADME properties [4].

Quote Request

Request a Quote for 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.